4-Chloro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol 4-Chloro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13773592
InChI: InChI=1S/C8H8BClO2/c1-5-2-3-7(10)6-4-12-9(11)8(5)6/h2-3,11H,4H2,1H3
SMILES: B1(C2=C(C=CC(=C2CO1)Cl)C)O
Molecular Formula: C8H8BClO2
Molecular Weight: 182.41 g/mol

4-Chloro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

CAS No.:

Cat. No.: VC13773592

Molecular Formula: C8H8BClO2

Molecular Weight: 182.41 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol -

Specification

Molecular Formula C8H8BClO2
Molecular Weight 182.41 g/mol
IUPAC Name 4-chloro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole
Standard InChI InChI=1S/C8H8BClO2/c1-5-2-3-7(10)6-4-12-9(11)8(5)6/h2-3,11H,4H2,1H3
Standard InChI Key XFNOQCJJRGEGPY-UHFFFAOYSA-N
SMILES B1(C2=C(C=CC(=C2CO1)Cl)C)O
Canonical SMILES B1(C2=C(C=CC(=C2CO1)Cl)C)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 4-chloro-7-methylbenzo[c] oxaborol-1(3H)-ol . Alternative designations include 4-chloro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol and the registry identifier MFCD31696095 . The presence of both chlorine and methyl substituents on the benzoxaborole core distinguishes it from simpler benzoxaborole derivatives, such as the non-chlorinated analog 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol .

Molecular Architecture

The compound features a fused bicyclic system comprising a benzene ring and a boracycle. The boronic acid group (-B(OH)₂) is integrated into the oxaborole ring, while substituents at the 4- and 7-positions introduce chlorine and methyl groups, respectively. This configuration is critical for modulating electronic and steric properties, which influence reactivity and potential biological activity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC8H8BClO2\text{C}_8\text{H}_8\text{BClO}_2
Molecular Weight182.41 g/mol
InChI Code1S/C8H8BClO2/c1-5-2-3-7(10)6-4-12-9(11)8(5)6/h2-3,11H,4H2,1H3
InChI KeyXFNOQCJJRGEGPY-UHFFFAOYSA-N

Synthesis and Manufacturing

Industrial Production

Current suppliers, including AOBChem and Halochem, list the compound with a purity of ≥97% . Production scales are likely limited to laboratory quantities, given its niche applications. The absence of a CAS registry number indicates that large-scale manufacturing processes remain undeveloped.

Physicochemical Properties

Solubility and Reactivity

No experimental solubility data are available, but analogous benzoxaboroles exhibit limited water solubility and preferential dissolution in polar aprotic solvents (e.g., DMSO, DMF) . The chlorine substituent enhances electrophilicity at the boron center, potentially facilitating cross-coupling reactions or complexation with diols .

ParameterDetailSource
GHS Signal WordWarning
Hazard StatementsH315, H319, H335
Precautionary MeasuresAvoid inhalation, wear eye protection
SupplierCatalog NumberPurityPackagingPrice (USD)
Sigma-AldrichAOBH11E4FCD497%250 mg, 500 mg$231–463
HalochemHC10671≥97%CustomInquiry
AOBChem3462397%250 mg–1 gN/A

Future Research Directions

  • Pharmacological Profiling: Systematic studies on cytotoxicity, antimicrobial activity, and pharmacokinetics are needed to validate therapeutic potential.

  • Synthetic Optimization: Development of scalable, cost-effective routes to enable industrial adoption.

  • Regulatory Compliance: Establishment of OECD-compliant toxicological datasets to support safety assessments.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator